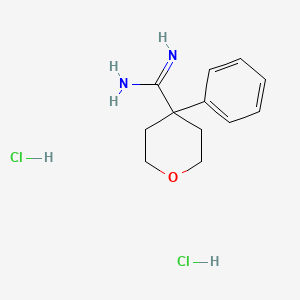

4-Phenyloxane-4-carboximidamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyloxane-4-carboximidamide dihydrochloride does not directly appear in the research literature available to me. Nonetheless, studying closely related compounds and their synthesis, molecular structures, and properties can provide valuable insights into its characteristics.

Synthesis Analysis

The synthesis of related poly(amideimide)s and other polymers typically involves nucleophilic displacement reactions, Friedel–Crafts acylation, and condensation reactions. For example, poly(amideimide)s were synthesized using new anhydride acid chloride monomers and aromatic diamines, indicating a complex synthesis pathway that could be relevant for synthesizing similar compounds (Rajasekar & Venkatesan, 2013).

Molecular Structure Analysis

Molecular structure and spectroscopic data obtained from techniques like DFT calculations and X-ray diffraction are crucial for understanding the geometry, vibrational spectra, and electronic properties of compounds. For instance, studies on 4-methoxy derivatives provided insights into bond lengths, angles, and molecular electrostatic potential, which are essential for understanding the molecular structure (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving carboximides and related compounds can be complex, involving catalysts and specific conditions for amide condensation. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, are key for understanding the behavior and applications of these compounds. For instance, polymers with carboxyphenoxy and carboxybenzoyl groups showed good solubility in polar aprotic solvents and had glass transition temperatures ranging from 226 to 269°C, indicating high thermal stability (Rajasekar & Venkatesan, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or conditions, are crucial for practical applications. For example, the reaction of dichlorocarbene with 4-phenyl-1,3-dioxane led to the formation of a dichloromethyl derivative, showcasing specific reactivity that could be relevant for understanding or synthesizing related compounds (Safiev et al., 1988).

Aplicaciones Científicas De Investigación

Supramolecular Structures : Studies on similar compounds show that they can form stable complexes with other molecules, such as dioxane, and exhibit interesting supramolecular structures. For example, a stable complex of 6-phenyl-2-chloropyrimidine-4-carboxamide with dioxane forms infinite stepwise ribbons stacked via π-stacking pair interactions in its crystal structure (Rybalova et al., 2007).

Synthesis and Structural Analysis : Compounds like 4-Phenyloxane-4-carboximidamide dihydrochloride can be synthesized and their molecular structures thoroughly analyzed. A series of related compounds have been synthesized and evaluated for various activities, and their single-crystal structures have been determined (Gobis et al., 2012).

Chemical Reactions and Polymerization : Research shows that similar compounds can participate in chemical reactions leading to the formation of polymers. For instance, the reaction of cyclic dicarboxylic anhydrides with prepolymers results in new modified prepolymers containing reactive groups, which can be crosslinked to form hybrid networks (Klee, 1989).

Enzymatic Kinetic Resolution : Studies demonstrate the potential of using similar compounds in the kinetic resolution of primary amines, a process crucial in the production of enantiomerically pure compounds (Nechab et al., 2007).

Synthesis and Applications in Medicine : There are examples of the synthesis of related compounds and their use in the medical field, such as in the synthesis of antibiotics like Chloramphenicol (Hazra et al., 1997).

Material Science Applications : Similar compounds have applications in materials science, such as in the synthesis of poly(ether imide)s, which are useful in various industrial applications due to their thermal stability and solubility properties (Hsiao & Yu, 1997).

Propiedades

IUPAC Name |

4-phenyloxane-4-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H3,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKZQRBDNOUTND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyloxane-4-carboximidamide dihydrochloride | |

CAS RN |

2138213-54-2 |

Source

|

| Record name | 4-phenyloxane-4-carboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)